3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA is a derivative of adamantane, a class of polycyclic hydrocarbons known for their unique physical and chemical properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties.
Preparation Methods
The synthesis of 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this process . Industrial production methods often utilize carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives .
Chemical Reactions Analysis
3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine and other oxidants for oxidative dehydrogenation. The major products formed from these reactions include unsaturated adamantane derivatives, such as 2-(2-butene)-adamantane and 3-(2-butene)-adamantane.
Scientific Research Applications
This compound has extensive applications in scientific research, particularly in medicinal chemistry, where it is used for developing bioactive compounds and pharmaceuticals. Its unique structural properties make it valuable in catalyst development and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA involves a Giese-type addition to the alkene, followed by cyclization and rearomatization . This compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in different applications.
Comparison with Similar Compounds
Similar compounds to 3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA include other adamantane derivatives such as 1,3-dehydroadamantane and 2-(1-adamantyl)-1H-benzimidazole. These compounds share similar structural properties but differ in their specific applications and reactivity. This compound is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethylcarbamothioyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2OS/c27-21(24-12-18-6-19(13-24)8-20(7-18)14-24)26-22(28)25-2-1-23-9-15-3-16(10-23)5-17(4-15)11-23/h15-20H,1-14H2,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGEWKCEFQOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.